molecular formula C11H18N2OS2 B7051049 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea

1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea

Cat. No.: B7051049
M. Wt: 258.4 g/mol
InChI Key: BRWBAZYDSNVWDG-UHFFFAOYSA-N
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Description

1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea is an organic compound that features both a urea functional group and sulfur-containing substituents. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea group or the sulfur-containing substituents.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorinating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-2-ylethyl)urea
  • 1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-4-ylethyl)urea

Uniqueness

1-(1-Methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea is unique due to the specific positioning of the thiophene ring and the methylsulfanyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(1-methylsulfanylpropan-2-yl)-3-(1-thiophen-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS2/c1-8(6-15-3)12-11(14)13-9(2)10-4-5-16-7-10/h4-5,7-9H,6H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWBAZYDSNVWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)NC(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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